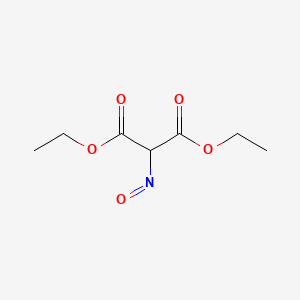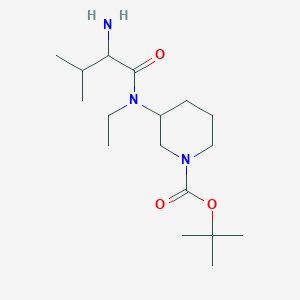![molecular formula C26H25F3NOP B14788743 [2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane](/img/structure/B14788743.png)
[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is a chiral phosphine ligand used in various catalytic processes. Its unique structure, which includes a tert-butyl group, a diphenylphosphanyl group, and a trifluoromethyl group, makes it a valuable compound in asymmetric synthesis and other chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phosphine Group: The diphenylphosphanyl group can be introduced via a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions may target the oxazoline ring or other functional groups.
Substitution: The compound can participate in substitution reactions, especially at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: It plays a role in the synthesis of complex organic molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules for various applications.
Medicine
Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism by which (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole exerts its effects typically involves coordination to metal centers in catalytic processes. The phosphine group acts as a ligand, stabilizing the metal center and facilitating various chemical transformations. The trifluoromethyl group can influence the electronic properties of the compound, enhancing its reactivity.
類似化合物との比較
Similar Compounds
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole: Lacks the trifluoromethyl group.
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methylphenyl)-4,5-dihydrooxazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole imparts unique electronic properties, making it more reactive and suitable for specific catalytic applications compared to its analogs.
特性
分子式 |
C26H25F3NOP |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C26H25F3NOP/c1-25(2,3)23-17-31-24(30-23)21-16-18(26(27,28)29)14-15-22(21)32(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-16,23H,17H2,1-3H3 |
InChIキー |
ZERPBOMQFMABTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B14788679.png)
![[(19S)-8-amino-19-ethyl-14,18-dioxo-10-(pentylamino)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] acetate;hydrochloride](/img/structure/B14788685.png)

![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)

![(3aS,5aR,5bR,11aR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14788700.png)
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14788706.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide](/img/structure/B14788707.png)
![5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14788720.png)
![(1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14788726.png)
![[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)

